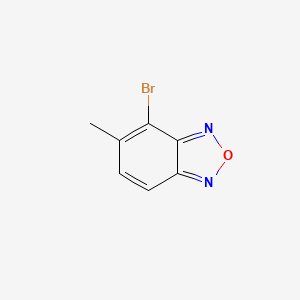

4-Bromo-5-methyl-2,1,3-benzoxadiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-5-methyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBIQKCIAMEITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32991-42-7 | |

| Record name | 4-bromo-5-methyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 5 Methyl 2,1,3 Benzoxadiazole

Retrosynthetic Analysis of the 2,1,3-Benzoxadiazole Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 2,1,3-benzoxadiazole core, the most common synthetic routes inform the logical disconnections.

The primary and most established method for forming the 2,1,3-benzoxadiazole ring is the cyclization of an ortho-substituted nitrobenzene. Specifically, this involves the reductive cyclization of a 2-nitroaniline (B44862) derivative. This process often proceeds through a 2,1,3-benzoxadiazole-1-oxide (benzofuroxan) intermediate, which is subsequently deoxygenated. nih.govfrontiersin.org This leads to a primary retrosynthetic disconnection of the N-O and N=C bonds of the oxadiazole ring, pointing to a substituted 2-nitroaniline as the key precursor.

A second common pathway involves the cyclization of 1,2-diaminobenzenes with appropriate reagents. Another less common but viable route begins with substituted 1,2-dinitrobenzenes. mit.edu

Applying this logic to the target molecule, 4-Bromo-5-methyl-2,1,3-benzoxadiazole, the retrosynthetic analysis suggests two primary precursors:

Precursor A: 4-Bromo-5-methyl-2-nitroaniline.

Precursor B: 4-Bromo-5-methyl-1,2-phenylenediamine.

The synthesis of these precursors then becomes the subsequent challenge, which involves the strategic introduction of amino, nitro, bromo, and methyl groups onto a benzene (B151609) ring.

Precursor Design and Selection for Regioselective Bromination and Methylation

The core challenge in synthesizing this compound is achieving the desired 1,2,4,5-substitution pattern on the benzene ring. Two general strategies can be envisioned:

Post-synthesis functionalization: Starting with a simpler, substituted benzoxadiazole (e.g., 5-methyl-2,1,3-benzoxadiazole) and then introducing the bromine atom via electrophilic aromatic substitution.

Pre-synthesis functionalization: Starting with a benzene ring that already contains the methyl and bromo groups in the correct positions, and then constructing the benzoxadiazole ring onto it.

The second strategy is generally preferred as it offers more predictable regiochemical control.

Controlling the position of incoming substituents is governed by the electronic effects of the groups already present on the aromatic ring. wikipedia.orgcognitoedu.org

Methyl Group (-CH₃): An activating, ortho-, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it, making them more susceptible to electrophilic attack. savemyexams.com

Bromo Group (-Br): A deactivating, ortho-, para-directing group. While it withdraws electron density inductively (deactivating the ring), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

2,1,3-Benzoxadiazole Moiety: This fused heterocyclic system is strongly electron-withdrawing and deactivates the benzene ring towards further electrophilic substitution.

In a "post-synthesis functionalization" approach, attempting to brominate 5-methyl-2,1,3-benzoxadiazole would present a challenge. The activating methyl group at C5 would direct the incoming bromine to C4 and C6. However, the deactivating effect of the fused oxadiazole ring would make this reaction sluggish and could lead to a mixture of products.

A more robust "pre-synthesis functionalization" strategy allows for the precise placement of the bromo and methyl groups before the ring-forming cyclization step. For instance, one could start with 4-methyl-2-nitroaniline. The methyl group and the amino group are both strong ortho-, para-directors. Bromination of this compound would likely lead to substitution at position 5, ortho to the methyl group and para to the amino group, yielding 5-bromo-4-methyl-2-nitroaniline. Subsequent steps would then form the desired heterocycle. This approach leverages the synergistic directing effects of the substituents to ensure the correct isomer is formed.

Throughout the synthetic sequence, the compatibility of reagents with the functional groups present is paramount.

Ring Formation: The conditions for creating the benzoxadiazole ring must not adversely affect the bromo or methyl substituents. For example, reductive cyclization of a nitroaniline using sodium dithionite (B78146) is generally mild and compatible with many functional groups. semanticscholar.org Oxidative methods must be chosen carefully to avoid oxidation of the methyl group.

Bromination: Electrophilic bromination is often carried out with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. mdpi.comresearchgate.net These conditions are generally compatible with alkyl groups. However, the reactivity of the substrate is crucial; highly deactivated rings may require harsher conditions that could lead to side reactions.

Methylation: Introducing a methyl group can be achieved through various methods, such as Friedel-Crafts alkylation. However, this method is prone to rearrangements and polysubstitution and is often incompatible with the electron-withdrawing groups needed for benzoxadiazole synthesis. Therefore, it is almost always synthetically advantageous to start with a commercially available methylated precursor, such as toluidine or nitrotoluene.

Table 1: Comparison of Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Post-Synthesis Functionalization | Bromination of a pre-formed 5-methyl-2,1,3-benzoxadiazole. | Potentially shorter route if the starting material is accessible. | Low reactivity due to the deactivating effect of the benzoxadiazole ring. Poor regioselectivity, likely yielding a mixture of isomers. |

| Pre-Synthesis Functionalization | Building the benzoxadiazole ring onto a benzene precursor that is already substituted with bromo and methyl groups (e.g., 4-bromo-5-methyl-2-nitroaniline). | Excellent control over regiochemistry. More predictable and reliable outcome. | Potentially longer synthetic route involving the preparation of the substituted benzene precursor. |

Direct Synthesis Approaches to the Benzoxadiazole Ring System

The construction of the benzoxadiazole ring from a functionalized benzene precursor is the most common and reliable approach.

Cyclocondensation reactions involve the joining of two or more molecules to form a ring. In this context, a suitably substituted o-phenylenediamine (B120857), such as 4-bromo-5-methyl-1,2-phenylenediamine, would serve as the key intermediate. This diamine can be cyclized using various reagents to form the benzoxadiazole ring, although this is a less common route for benzoxadiazoles compared to benzimidazoles. More typically, related heterocycles are formed this way. The synthesis of the diamine itself would likely proceed via the reduction of the corresponding dinitro or nitroamino compound.

This is the most prevalent method for synthesizing 2,1,3-benzoxadiazoles. The process typically starts with a substituted 2-nitroaniline. For the target molecule, the ideal starting material would be 4-bromo-5-methyl-2-nitroaniline.

The synthesis generally follows a two-step sequence:

Cyclization to the N-oxide: The 2-nitroaniline derivative is treated with an oxidizing agent, such as sodium hypochlorite (B82951), to induce cyclization and form the corresponding 2,1,3-benzoxadiazole-1-oxide (benzofuroxan). nih.govfrontiersin.org

Deoxygenation: The N-oxide intermediate is then reduced to yield the final 2,1,3-benzoxadiazole. Common reagents for this deoxygenation step include phosphines like triphenylphosphine (B44618) (PPh₃) or triethyl phosphite. frontiersin.orgmit.edu

An alternative one-pot approach involves the reductive cyclization of a 2-nitroaniline in the presence of a reducing agent that facilitates both the reduction of the nitro group and the subsequent cyclization. semanticscholar.orgrsc.org

Table 2: Typical Reagents for Oxidative Cyclization Synthesis

| Reaction Step | Reagent | Typical Conditions | Reference |

| Cyclization to N-oxide | Sodium hypochlorite (NaOCl) | Biphasic system (e.g., CH₂Cl₂/H₂O), Room Temperature | nih.govfrontiersin.org |

| Deoxygenation of N-oxide | Triphenylphosphine (PPh₃) | Reflux in an aromatic solvent (e.g., Toluene, Xylene) | nih.govmit.edu |

| Reductive Cyclization | Sodium dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution, heated | semanticscholar.org |

By employing these established methodologies on a correctly pre-functionalized benzene precursor, the synthesis of this compound can be achieved with high regiochemical purity and efficiency.

Post-Synthetic Functionalization for Halogen and Methyl Group Introduction

The synthesis of this compound can be approached through the functionalization of a pre-formed benzoxadiazole ring or by constructing the ring from an appropriately substituted benzene precursor. Post-synthetic functionalization presents challenges in controlling the regioselectivity of the substitution on the electron-deficient benzoxadiazole ring system.

The direct bromination of 5-methyl-2,1,3-benzoxadiazole is a potential route to the target compound. The methyl group is an ortho-, para-director and an activating group, while the benzoxadiazole nucleus is deactivating. Electrophilic aromatic substitution on the parent 2,1,3-benzothiadiazole (B189464), a related heterocyclic system, is known to be challenging and often requires harsh conditions, which can lead to a mixture of products. nih.gov

One common method for the bromination of aromatic compounds is the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as sulfuric acid. This method has been successfully employed for the bromination of 2,1,3-benzothiadiazole, yielding the 4,7-dibromo derivative. utm.myutm.my The reaction proceeds through the in-situ generation of a highly electrophilic bromine species. For the regioselective monobromination of 5-methyl-2,1,3-benzoxadiazole at the 4-position, careful control of stoichiometry and reaction conditions would be crucial to prevent di-bromination at the 4 and 7 positions. The directing effect of the methyl group at C5 would favor substitution at the C4 and C6 positions. The electronic nature of the benzoxadiazole ring would need to be considered to predict the major product.

An alternative approach involves the use of bromine in hydrobromic acid, which is a conventional method for the bromination of deactivated aromatic rings. utm.my The regioselectivity of such a reaction on 5-methyl-2,1,3-benzoxadiazole would need to be determined experimentally.

A plausible synthetic strategy could involve the synthesis of the benzoxadiazole ring from an already brominated and methylated precursor, such as 3-bromo-4-methylaniline (B27599) or a derivative thereof. This de novo synthesis approach can offer better control over the final substitution pattern.

Table 1: Proposed Conditions for Regioselective Bromination of 5-methyl-2,1,3-benzoxadiazole

| Reagent | Catalyst/Solvent | Temperature (°C) | Potential Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Room Temperature | This compound |

Introducing a methyl group onto a pre-existing 4-bromo-2,1,3-benzoxadiazole ring via electrophilic aromatic substitution, such as a Friedel-Crafts alkylation, is generally not feasible due to the deactivating nature of both the bromo substituent and the benzoxadiazole core. Such reactions typically require electron-rich aromatic substrates.

A more viable strategy would be to employ modern cross-coupling reactions. For instance, a suitably functionalized 4-bromo-5-halo-2,1,3-benzoxadiazole could undergo a transition-metal-catalyzed cross-coupling reaction with an organomethyl reagent, such as methylboronic acid (in a Suzuki coupling) or trimethylaluminum. However, the synthesis of the required di-halogenated precursor would present its own regiochemical challenges.

A more direct route involves the synthesis of the benzoxadiazole ring from a starting material that already contains the desired methyl and bromo substituents. For example, the cyclization of a substituted o-nitroaniline or o-aminophenol derivative. A potential precursor could be synthesized from 2-bromo-4-methyl-5-nitroaniline.

Recent advances have explored the methylation of unconventional aryl electrophiles using reagents like trimethylboroxine, which has shown broad substrate scope, including nitroarenes. nih.gov This could potentially be applied to a nitro-substituted precursor of the target benzoxadiazole.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles in Synthesis

From a green chemistry perspective, several factors should be considered:

Atom Economy: A de novo synthesis that proceeds with high-yielding steps and minimal use of protecting groups would have a better atom economy.

Solvent and Reagent Choice: Traditional bromination methods often use hazardous reagents like bromine and strong acids, generating significant waste. The use of NBS can be a milder alternative. utm.my Exploring solvent-free reactions or the use of greener solvents like water or ionic liquids, where feasible, would improve the environmental profile of the synthesis. nih.govmdpi.com

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, thereby reducing energy consumption compared to conventional heating methods. mdpi.com

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For example, employing catalytic palladium in a cross-coupling reaction for methylation would be a greener approach than using stoichiometric organometallic reagents.

Table 2: Qualitative Green Chemistry Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages | Green Chemistry Considerations |

|---|---|---|---|

| Post-Synthetic Bromination | Potentially shorter route | Poor regioselectivity, harsh conditions, byproduct formation | High waste generation, use of hazardous reagents |

Isolation, Purification, and Yield Optimization Protocols

The successful synthesis of this compound is contingent on effective isolation and purification techniques to obtain the product in high purity.

Isolation: Following the reaction, the crude product would typically be isolated by quenching the reaction mixture, for example, by pouring it into water or an ice-water mixture. The precipitated solid can then be collected by filtration. If the product is soluble in the reaction solvent, an extraction with a suitable organic solvent, followed by washing of the organic layer to remove impurities, would be necessary.

Purification:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent would dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures or are insoluble. For substituted benzoxazole (B165842) compounds, solvent systems such as acetone/acetonitrile or ethanol/water have been used. google.comfrontiersin.orgresearchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as isomers, column chromatography on silica (B1680970) gel is the method of choice. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be determined by thin-layer chromatography (TLC) to achieve optimal separation of the desired product from byproducts and unreacted starting materials. frontiersin.org

Yield Optimization: To maximize the yield of this compound, several parameters of the synthetic reaction can be optimized:

Reaction Time and Temperature: Monitoring the reaction progress by TLC or GC-MS can help determine the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of degradation products. The temperature can also be adjusted to control the reaction rate and selectivity.

Stoichiometry of Reagents: Carefully controlling the molar ratios of the reactants, especially the brominating or methylating agent, is crucial for preventing the formation of over-substituted byproducts.

Catalyst Loading and Choice: In catalytic reactions, the type and amount of catalyst can significantly impact the yield. Screening different catalysts and optimizing the catalyst loading are essential steps.

By systematically applying these isolation, purification, and optimization protocols, it is possible to obtain this compound in high yield and purity, suitable for further applications.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Methyl 2,1,3 Benzoxadiazole

Reactivity Profiling of the Bromo Substituent

The bromine atom at the 4-position of the 2,1,3-benzoxadiazole ring is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The 2,1,3-benzoxadiazole ring is inherently electron-deficient, which activates the C-Br bond towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of electron-withdrawing groups. In SNAr reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, which then expels the bromide ion to yield the substituted product.

The reaction of 4-bromo-5-methyl-2,1,3-benzoxadiazole with various nucleophiles, particularly amines, is a key method for introducing new functional groups. For instance, reactions with primary and secondary amines can proceed under thermal conditions or with base catalysis to yield the corresponding 4-amino-5-methyl-2,1,3-benzoxadiazole derivatives. The reaction conditions, such as solvent and temperature, can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate these transformations.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from related systems. For example, the reaction of 4,6-dichloro-5-nitrobenzofuroxan with aromatic and aliphatic amines proceeds selectively at the 4-position, highlighting the activated nature of this site towards nucleophilic attack. mdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent of this compound is an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. mdpi.com This reaction is widely used to form biaryl structures. This compound can be coupled with various aryl- and heteroarylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) to afford the corresponding 4-aryl-5-methyl-2,1,3-benzoxadiazoles. The reaction is typically carried out in a solvent mixture such as toluene/water or dioxane/water.

Sonogashira Coupling: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. chemistrysteps.comorganic-chemistry.org This reaction allows for the introduction of an alkynyl moiety at the 4-position of the benzoxadiazole ring. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) in a solvent like THF or DMF.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgbeilstein-journals.org This method provides a versatile alternative to classical SNAr reactions for the formation of C-N bonds, often under milder conditions and with a broader substrate scope. This compound can be coupled with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, using a palladium catalyst in combination with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOt-Bu, K₃PO₄). wikipedia.orglibretexts.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene |

Reductive Debromination Studies

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can occur as a side reaction in some cross-coupling reactions or can be carried out intentionally. Various reagents can effect the reductive dehalogenation of aryl bromides. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) is a common method. Other methods may involve the use of reducing agents like tin hydrides or silanes. While specific studies on the reductive debromination of this compound are limited, the principles of aryl halide reduction are generally applicable.

Reactivity of the Methyl Group

The methyl group at the 5-position is also amenable to functionalization, primarily through reactions at the benzylic position.

Benzylic Functionalization Strategies

The benzylic protons of the methyl group are activated by the adjacent aromatic ring, making them susceptible to radical abstraction. A common strategy for benzylic functionalization is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). chadsprep.comyoutube.com This reaction would convert the methyl group of this compound into a bromomethyl group (4-bromo-5-(bromomethyl)-2,1,3-benzoxadiazole). The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce a wide range of functional groups.

Oxidation Reactions of the Methyl Group

The methyl group can be oxidized to various oxidation states, including aldehyde, and carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can be used to convert the methyl group directly to a carboxylic acid, yielding 4-bromo-2,1,3-benzoxadiazole-5-carboxylic acid. chemspider.comorganic-chemistry.orggoogle.com Milder oxidizing agents or multi-step procedures would be required to obtain the corresponding aldehyde. For instance, the aforementioned benzylic bromide can be oxidized to the aldehyde using reagents like the Sommelet reaction or by treatment with DMSO (Kornblum oxidation).

Table 2: Functionalization of the Methyl Group

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | -CH₂Br |

| Oxidation | KMnO₄ | -COOH |

Electrophilic Aromatic Substitution on the Benzoxadiazole Ring System

The 2,1,3-benzoxadiazole ring system is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen atoms in the heterocyclic ring. This deactivation generally makes electrophilic aromatic substitution reactions challenging compared to benzene (B151609). However, the presence of the activating methyl group and the deactivating but ortho-, para-directing bromo group on the benzene portion of this compound influences the regioselectivity of such reactions.

Limited specific data is available for electrophilic aromatic substitution on this compound. However, the existence of 4-bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole (B2666436) indicates that nitration, a classic electrophilic aromatic substitution, is possible. sigmaaldrich.com The introduction of the nitro group at the 7-position is consistent with the directing effects of the existing substituents. The methyl group at position 5 would activate the ortho (position 6) and para (position 4, already substituted) positions, while the bromo group at position 4 would direct incoming electrophiles to its ortho (position 5, already substituted) and para (position 7) positions. The substitution at the 7-position suggests that the directing effect of the bromo group plays a significant role in determining the outcome of the reaction.

General reactivity trends for related electron-poor heterocyclic systems like 2,1,3-benzothiadiazole (B189464) suggest that harsh reaction conditions are often required for electrophilic aromatic substitutions. wikipedia.org

Table 1: Possible Products of Electrophilic Aromatic Substitution on this compound

| Electrophile | Reagents | Predicted Major Product(s) |

| NO₂+ | HNO₃/H₂SO₄ | 4-Bromo-5-methyl-7-nitro-2,1,3-benzoxadiazole |

| Br⁺ | Br₂/FeBr₃ | 4,7-Dibromo-5-methyl-2,1,3-benzoxadiazole |

| SO₃ | Fuming H₂SO₄ | This compound-7-sulfonic acid |

Heterocycle Ring-Opening and Ring-Closing Reactions

Ring-Opening Reactions: The 2,1,3-benzoxadiazole ring can be opened under reductive conditions. For the analogous 2,1,3-benzothiadiazoles, reduction can lead to the corresponding 1,2-diaminobenzene derivatives. wikipedia.org It is plausible that this compound could be reduced to 4-bromo-5-methyl-1,2-diaminobenzene. This transformation would be a valuable synthetic step, as the resulting diamine could serve as a precursor for the synthesis of other heterocyclic systems.

Ring-Closing Reactions: The synthesis of the 2,1,3-benzoxadiazole ring system itself is a ring-closing reaction, typically involving the dehydration of an o-nitroaniline derivative or the reaction of an o-phenylenediamine (B120857) with a suitable oxidizing agent. While not a reaction of this compound, understanding its formation provides context for its stability and potential for ring-opening.

Furthermore, reactions involving the substituents on the benzene ring could potentially lead to subsequent ring-closing reactions to form more complex fused heterocyclic systems. For example, functionalization of the methyl group followed by reaction with a neighboring group could lead to the formation of a new ring fused to the benzoxadiazole system.

Acid-Base Properties and Protonation/Deprotonation Equilibria

Studies on related systems, such as tetrafluorinated 1,3-benzodiazole, have shown that the introduction of electron-withdrawing groups, like fluorine, significantly increases the Brønsted acidity of N-H protons and decreases the basicity of the molecule. nih.gov By analogy, the bromo substituent on this compound would be expected to slightly decrease the basicity of the nitrogen atoms compared to an unsubstituted benzoxadiazole. Conversely, the electron-donating methyl group would have a modest base-strengthening effect.

Protonation would likely occur at one of the nitrogen atoms of the oxadiazole ring. The specific site of protonation and the pKa of the conjugate acid would be influenced by the combined electronic effects of the bromo and methyl substituents.

Deprotonation of this compound is not a commonly observed reaction under typical conditions, as there are no acidic protons comparable to, for example, the N-H protons of a benzimidazole.

Mechanistic Studies of Key Transformation Pathways

Detailed mechanistic studies specifically for reactions involving this compound are scarce in the available literature. However, the mechanisms of its potential reactions can be inferred from well-established principles of organic chemistry and studies of related compounds.

Mechanism of Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzoxadiazole ring would follow the general pathway for this class of reactions. It involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate, as it involves the disruption of the aromatic system. In the final step, a proton is lost from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. The regioselectivity of the substitution is determined by the stability of the intermediate carbocation, which is influenced by the directing effects of the existing substituents (bromo and methyl groups).

Mechanism of Nucleophilic Aromatic Substitution: While not explicitly discussed for this compound, the electron-deficient nature of the benzoxadiazole ring could make it susceptible to nucleophilic aromatic substitution (SNAAr), particularly at positions activated by electron-withdrawing groups. The bromine atom could potentially be displaced by a strong nucleophile. This reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate would be enhanced by the electron-withdrawing character of the benzoxadiazole ring.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 4 Bromo 5 Methyl 2,1,3 Benzoxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Bromo-5-methyl-2,1,3-benzoxadiazole. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the precise mapping of the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would display two distinct signals for the protons on the benzene (B151609) ring, likely appearing as doublets due to coupling with each other. The methyl group would present as a singlet. The exact chemical shifts are influenced by the electronic effects of the bromo and benzoxadiazole moieties.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the two carbons of the oxadiazole ring, the six carbons of the benzene ring (with quaternary carbons showing lower intensity), and the methyl carbon.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -CH₃ | ~2.4 - 2.6 | ~15 - 20 | Singlet in ¹H NMR. |

| Ar-H (at C6) | ~7.3 - 7.5 | ~110 - 120 | Doublet, coupled to H at C7. |

| Ar-H (at C7) | ~7.6 - 7.8 | ~130 - 140 | Doublet, coupled to H at C6. |

| Ar-C-Br (C4) | - | ~115 - 125 | Quaternary carbon, signal intensity may be low. |

| Ar-C-CH₃ (C5) | - | ~135 - 145 | Quaternary carbon, signal intensity may be low. |

| Benzoxadiazole Carbons | - | ~145 - 155 | Two distinct signals for the carbons fused to the N-O ring. |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm assignments and elucidate the complete bonding network, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two aromatic proton signals would definitively confirm their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals for the protonated aromatic carbons (C6 and C7) and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for placing the substituents. Key expected correlations would include a cross-peak from the methyl protons to the aromatic carbons C5 and C6, and potentially C4, confirming the position of the methyl group relative to the bromine atom and the rest of the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a spatial correlation between the methyl protons and the aromatic proton at the C6 position, further confirming the structure.

Solid-State NMR Characterization

For compounds that are crystalline or have low solubility, solid-state NMR (ssNMR) provides invaluable structural information. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of ¹³C nuclei in the solid phase. These spectra can reveal information about molecular packing and the presence of different polymorphs.

Furthermore, advanced techniques such as 13C{14N} Rotational-Echo Double-Resonance (RESPDOR) can function as an "attached nitrogen test". iastate.edu This experiment selectively filters the ¹³C spectrum to show only signals from carbons directly bonded to nitrogen atoms. For this compound, this would help to unequivocally identify the two carbon atoms within the heterocyclic ring, confirming the integrity of the benzoxadiazole core in the solid state. iastate.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and provide a unique "fingerprint" for the molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, etc.).

For this compound, the key expected vibrational modes include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic and heterocyclic rings produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region.

N-O stretching: The N-O bonds within the oxadiazole ring give rise to characteristic absorptions, often in the 1200-1400 cm⁻¹ range.

C-Br stretching: This vibration typically appears at lower wavenumbers, in the 500-650 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C / C=N Ring Stretch | 1400 - 1650 | Strong to Medium |

| CH₃ Bending | 1375 - 1450 | Medium |

| N-O Stretch | 1200 - 1400 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and obtaining information about the molecule's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The molecular formula of this compound is C₇H₅BrN₂O. HRMS can distinguish this from other formulas with the same nominal mass. For instance, in ESI+ mode, the protonated molecule [M+H]⁺ would be observed. nih.gov

Monoisotopic Mass of C₇H₅⁷⁹BrN₂O: 211.95853 Da

Expected [M+H]⁺: 212.96581 Da (using ⁷⁹Br)

Expected [M+H]⁺: 214.96376 Da (using ⁸¹Br)

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br have nearly equal natural abundance) would result in two peaks of almost equal intensity separated by approximately 2 Da, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific adduct like [M+H]⁺), subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information.

For this compound, a plausible fragmentation pathway would involve the loss of the bromine radical, cleavage of the methyl group, and the breakdown of the heterocyclic ring.

Table 3: Plausible MS/MS Fragments for [C₇H₅BrN₂O]⁺

| Proposed Fragment Ion | Proposed Neutral Loss | Expected m/z (using ⁷⁹Br) | Notes |

|---|---|---|---|

| [C₇H₅N₂O]⁺ | Br• | 133.04 | Loss of the bromine radical. |

| [C₆H₂BrN₂O]⁺ | CH₃• | 196.94 | Loss of the methyl radical. |

| [C₇H₅Br]⁺• | N₂O | 155.96 | Loss of dinitrogen monoxide from the ring. |

| [C₆H₅Br]⁺• | CHNO | 155.96 | Complex rearrangement and loss of a fragment from the heterocyclic ring. |

| [C₆H₄]⁺• | Br•, CH₃•, N₂O | 76.03 | Loss of all substituents and ring components. |

By analyzing these fragments, the connectivity and identity of the substituents on the benzoxadiazole core can be confirmed.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation. For chiral molecules, it can establish the absolute stereochemistry, which is crucial in fields like pharmacology and materials science.

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the methodology has been widely applied to its derivatives and related heterocyclic systems. For instance, studies on various bromo-substituted heterocyclic compounds demonstrate the power of this technique. mdpi.commdpi.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.

In the analysis of related structures, such as derivatives of benzo[1,2-d:4,5-d′]bis( nih.govuzh.chuni.luthiadiazole), X-ray diffraction studies have confirmed planar conformations and provided detailed measurements of all chemical bond lengths. mdpi.com Similarly, the crystal structure of other complex organic molecules containing bromine and heterocyclic rings has been elucidated, revealing key geometric parameters like unit cell dimensions, space groups, and calculated densities. mdpi.com For example, the analysis of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one revealed a monoclinic crystal system in the C2 space group. mdpi.com Such data is fundamental for understanding intermolecular interactions within the crystal lattice, including hydrogen bonding and π–π stacking.

Table 1: Example of Crystallographic Data for a Related Bromo-Heterocyclic Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₉H₃₀BrClN₄O₃S |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 33.795(5) |

| b (Å) | 8.871(5) |

| c (Å) | 10.039(5) |

| β (°) | 98.337(5) |

| Volume (ų) | 2978(2) |

| Calculated Density (g/cm³) | 1.405 |

Data derived from a study on a complex bromo-substituted furanone derivative. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful non-destructive techniques used to investigate the electronic structure of molecules. These methods provide information about the electronic transitions between different energy levels within a molecule.

The 2,1,3-benzoxadiazole core, often referred to as benzofurazan, is a well-known electron-accepting moiety. When incorporated into larger π-conjugated systems, it often gives rise to compounds with interesting photophysical properties. Derivatives of 2,1,3-benzoxadiazole have been synthesized and studied as fluorophores. nih.govfrontiersin.org

UV-Vis absorption spectra of these compounds typically show intense absorption bands in the visible region, which are attributed to π-π* electronic transitions. frontiersin.orgresearchgate.net For example, certain D-π-A-π-D (Donor-π bridge-Acceptor-π bridge-Donor) fluorophores containing a 2,1,3-benzoxadiazole unit exhibit absorption maxima around 419 nm in chloroform (B151607) solution, with high molar absorption coefficients. frontiersin.org

Upon excitation, these molecules often exhibit strong fluorescence, the characteristics of which (e.g., emission wavelength, quantum yield) are highly dependent on the molecular structure and the solvent environment. researchgate.net The significant difference between the absorption and emission maxima, known as the Stokes' shift, is often indicative of an intramolecular charge transfer (ICT) state in the excited state. frontiersin.orgresearchgate.net For instance, some 2,1,3-benzoxadiazole derivatives show a large Stokes' shift of approximately 3,779 cm⁻¹. researchgate.net The fluorescence quantum yield (ΦFL), a measure of the efficiency of the fluorescence process, can be significantly affected by the nature of the substituents on the benzoxadiazole ring and the polarity of the solvent. researchgate.net

Table 2: Photophysical Properties of Selected 2,1,3-Benzoxadiazole Derivatives in Chloroform

| Compound | Absorption Max (λ_abs, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_FL) |

|---|---|---|---|---|

| Derivative 9a | 419 | ~3.4 x 10⁴ | 494 | ~0.5 |

| Derivative 9b | 419 | ~3.4 x 10⁴ | 498 | ~0.5 |

| Derivative 9c | 419 | ~3.4 x 10⁴ | 498 | ~0.5 |

| Derivative 9d | 419 | ~3.4 x 10⁴ | 497 | ~0.5 |

Data adapted from a study on D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit. frontiersin.org

The electrochemical properties of these derivatives have also been investigated to determine their band gaps. The electrochemical band gaps often show a strong correlation with the optical band gaps derived from spectroscopic data, further validating the electronic structure models. frontiersin.orgresearchgate.net

Computational and Theoretical Investigations of 4 Bromo 5 Methyl 2,1,3 Benzoxadiazole

Prediction of Spectroscopic Parameters via Computational Methods

Electronic Transition Predictions and UV-Vis Spectra Simulation:No theoretical predictions of electronic transitions or simulated UV-Vis absorption spectra for this compound are available in the searched literature.

Without dedicated computational studies, a scientifically sound article meeting the detailed requirements of the prompt cannot be constructed.

Conformational Analysis and Potential Energy Surface Mapping

Table 1: Illustrative Rotational Barrier Data for a Methyl Group on an Aromatic Ring

| Rotational Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.0 | Staggered |

| 60 | 1.5 | Eclipsed |

| 120 | 0.0 | Staggered |

| 180 | 1.5 | Eclipsed |

| 240 | 0.0 | Staggered |

Note: This table is illustrative and represents typical values for methyl group rotation on an aromatic system. Actual values for 4-Bromo-5-methyl-2,1,3-benzoxadiazole would require specific calculations.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or in a biological system. samipubco.com By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent, MD simulations can track the trajectory of each atom over time. frontiersin.org

An MD simulation of this compound in a solvent like water or an organic solvent would reveal information about its solvation structure, diffusion characteristics, and intramolecular motions. For instance, the simulation could show the formation of a solvent shell around the molecule and quantify the strength and lifetime of interactions between the solute and solvent molecules. Furthermore, MD simulations are instrumental in studying how the molecule interacts with other molecules, such as proteins or DNA, which is crucial for drug design and development. nih.gov

Reactivity Prediction and Transition State Modeling for Chemical Transformations

Computational methods, particularly DFT, are widely used to predict the reactivity of molecules. researchgate.net For this compound, reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting the sites of electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the oxadiazole ring are expected to be nucleophilic centers, while the carbon atom attached to the bromine atom could be susceptible to nucleophilic substitution.

Transition state modeling can be employed to study the mechanisms of chemical reactions involving this compound. By locating the transition state structure and calculating its energy, the activation energy for a given reaction can be determined. This allows for the theoretical prediction of reaction rates and the elucidation of reaction pathways.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of this compound is governed by a variety of intermolecular interactions that dictate how the molecules pack in the crystal lattice. nih.gov Given the molecular structure, several types of non-covalent interactions are expected to play a significant role.

Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom (in this case, bromine), is a likely contributor to the crystal packing. The bromine atom can interact with nucleophilic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the benzoxadiazole ring. nih.gov

In addition to halogen bonds, π–π stacking interactions between the aromatic rings of neighboring molecules are also anticipated. researchgate.net These interactions, arising from the electrostatic and dispersion forces between the delocalized π-systems, are a common feature in the crystal structures of planar aromatic compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Applications of 4 Bromo 5 Methyl 2,1,3 Benzoxadiazole As a Synthetic Building Block and in Advanced Materials Research

Role as a Precursor in the Synthesis of Complex Heterocycles and Organic Frameworks

The presence of both a bromine atom and a methyl group on the benzoxadiazole core allows for selective functionalization, making 4-Bromo-5-methyl-2,1,3-benzoxadiazole a versatile starting material for the synthesis of more complex structures.

Development of Multifunctionalized Benzoxadiazole Derivatives

The bromine atom at the 4-position of the benzoxadiazole ring is particularly susceptible to various cross-coupling reactions. This reactivity is harnessed by chemists to introduce a wide array of functional groups, leading to the development of multifunctionalized benzoxadiazole derivatives. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings are commonly employed to form new carbon-carbon bonds. These reactions enable the attachment of aryl, vinyl, or alkynyl groups, thereby extending the π-conjugated system of the benzoxadiazole core.

The methyl group at the 5-position can also be chemically modified, although it is generally less reactive than the bromine atom. Oxidation of the methyl group can yield a carboxylic acid, which can then be converted into esters, amides, or other functional groups. This dual functionalization capability allows for the creation of a diverse library of benzoxadiazole derivatives with tailored electronic and steric properties for specific applications.

Construction of Fused-Ring Systems Incorporating the Benzoxadiazole Moiety

The strategic placement of reactive sites on the this compound scaffold facilitates the construction of fused-ring systems. Intramolecular cyclization reactions are a powerful tool for creating polycyclic aromatic hydrocarbons (PAHs) and other complex heterocyclic architectures that incorporate the benzoxadiazole moiety. These fused systems often exhibit unique photophysical properties and have potential applications in organic electronics.

For example, a derivative of this compound can be designed with a second reactive group positioned to undergo a ring-closing reaction. This can lead to the formation of novel heterocyclic systems with extended conjugation, which are of interest for their potential use as organic semiconductors or emitters in organic light-emitting diodes (OLEDs).

Integration into Polymer Architectures and Macromolecular Design

The versatility of this compound extends to the field of polymer chemistry. By converting the bromo- and methyl- functionalities into polymerizable groups, this benzoxadiazole derivative can be incorporated as a monomer into various polymer architectures. The electron-deficient nature of the benzoxadiazole ring makes it an attractive building block for creating donor-acceptor (D-A) type conjugated polymers.

These D-A polymers are of significant interest in the field of organic electronics due to their tunable band gaps and charge transport properties. The benzoxadiazole unit acts as the acceptor, and it can be paired with a variety of electron-donating monomers to create polymers with specific electronic characteristics. The resulting materials have been investigated for use in organic solar cells, field-effect transistors, and sensors.

Utilization in Supramolecular Chemistry for Host-Guest Systems and Self-Assembly

The principles of molecular recognition and self-assembly are central to supramolecular chemistry. researchgate.net this compound and its derivatives can be designed to participate in non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions can drive the self-assembly of molecules into well-defined supramolecular structures, including host-guest complexes, gels, and liquid crystals.

By attaching recognition motifs to the benzoxadiazole core, researchers can create host molecules capable of selectively binding to specific guest molecules. The benzoxadiazole unit can also serve as a signaling component, where the binding event leads to a change in the fluorescence or color of the system. This has applications in the development of chemical sensors and molecular switches.

Application in the Design of Optoelectronic Materials

The inherent photophysical properties of the 2,1,3-benzoxadiazole core make it a valuable component in the design of optoelectronic materials. Its derivatives are known to exhibit fluorescence, and their emission properties can be finely tuned through chemical modification.

As a Component for Fluorescent Probes and Dyes (focusing on chromophore properties)

The 2,1,3-benzoxadiazole scaffold is a key chromophore in a variety of fluorescent probes and dyes. frontiersin.org The electron-withdrawing nature of the benzoxadiazole ring often leads to intramolecular charge transfer (ICT) upon photoexcitation, which is a key mechanism for fluorescence. researchgate.net The position and nature of substituents on the benzoxadiazole ring have a profound impact on the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

For instance, 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) is a well-known fluorophore used in the development of fluorescent probes. nih.gov By strategically modifying the structure of this compound, it is possible to create novel fluorescent dyes with tailored spectral properties. These dyes can be designed to be sensitive to their local environment, making them useful as probes for pH, polarity, and the presence of specific ions or molecules. The study of these chromophores is crucial for understanding their excited state dynamics and for designing new and improved fluorescent materials. nih.gov

Role in Charge Transporting or Emitting Layers (focusing on molecular design principles)

The 2,1,3-benzoxadiazole unit is a well-established electron-accepting moiety, a property that is fundamental to its application in organic electronics. When incorporated into larger molecular structures, this core can significantly influence the material's electronic characteristics, making it suitable for use in charge transporting or emitting layers of devices like organic light-emitting diodes (OLEDs).

The molecular design of such materials often revolves around the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures. In this context, this compound can serve as the key acceptor component. The electron-deficient nature of the benzoxadiazole ring system facilitates the injection and transport of electrons, a critical function for electron transport layers (ETLs) and the emissive layer in OLEDs.

The bromine atom at the 4-position is a particularly important feature for a synthetic chemist. It provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward attachment of various electron-donating groups or π-conjugated systems. By carefully selecting the donor moiety to be coupled, the electronic properties of the resulting D-A molecule can be precisely tuned.

Key Molecular Design Principles:

Tuning the Energy Levels: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for efficient charge injection and transport. By pairing the this compound acceptor with different donors, the HOMO and LUMO levels of the final compound can be modulated to match the work functions of the electrodes in an electronic device.

Controlling the Emission Color: In emissive layers, the energy gap between the HOMO and LUMO largely determines the color of the emitted light. The strength of the donor and acceptor units, as well as the nature of the π-bridge connecting them, can be varied to achieve emissions across the visible spectrum. The methyl group at the 5-position can also have a subtle electronic effect, further contributing to this fine-tuning.

Enhancing Thermal and Morphological Stability: The rigid and planar structure of the benzoxadiazole core can contribute to the formation of stable thin films, which is essential for the longevity and performance of OLED devices. The substituents introduced via the bromo handle can be designed to improve solubility for solution processing and to promote favorable intermolecular packing in the solid state.

While direct reports on the application of this compound in charge transporting or emitting layers are not prevalent in the literature, the principles outlined above are well-demonstrated with analogous 2,1,3-benzothiadiazole (B189464) and other benzoxadiazole derivatives. The synthetic accessibility of derivatives from the target compound makes it a promising candidate for future research in this area.

Development of Linkers or Scaffolds for Chemical Biology Research (excluding in vivo and clinical data)

In the field of chemical biology, there is a constant need for new molecular scaffolds that can be used to create probes, labels, and linkers for studying biological systems at the molecular level. The structure of this compound offers several features that make it an intriguing, albeit underexplored, candidate for such applications.

The benzoxadiazole core is known to be a part of some fluorescent dyes. This intrinsic fluorescence is a highly desirable property for a chemical probe, as it allows for detection using fluorescence microscopy and spectroscopy. The emission properties of such dyes are often sensitive to the local environment, which can be exploited to design probes that report on specific molecular interactions or changes in polarity.

The bromine atom is the key to its utility as a linker or scaffold. It serves as a versatile chemical handle for attaching the benzoxadiazole unit to other molecules of interest, such as biomolecules (peptides, proteins, nucleic acids) or other small-molecule ligands. This covalent attachment can be achieved through various cross-coupling reactions, enabling the construction of more complex molecular tools.

Potential Applications in Chemical Biology:

Fluorescent Probes: By attaching a recognition element (e.g., a ligand for a specific protein) to the 4-position of the benzoxadiazole, it is possible to create a targeted fluorescent probe. The change in the fluorescence signal upon binding of the probe to its target could provide information about the presence and localization of the target in a biological sample.

Bioconjugation Scaffolds: The compound can act as a central scaffold to which multiple other functional groups can be attached. For example, one functional group for targeting a specific cellular component could be introduced, along with another group for imaging or for initiating a specific chemical reaction.

Linkers in Proteolysis Targeting Chimeras (PROTACs): While excluding clinical data, the fundamental design of bifunctional molecules like PROTACs requires linkers to connect a target-binding ligand and an E3 ligase-binding ligand. The rigid structure of the benzoxadiazole core could be incorporated into such linkers to control the spatial orientation of the two binding elements, which is often crucial for their activity. The bromo-substituent provides the synthetic entry point for linker elaboration.

Below is a table summarizing the potential functional roles of the substituents on the this compound scaffold in the context of chemical biology research.

| Substituent/Core | Position/Feature | Potential Role in Chemical Biology Scaffolds |

| 2,1,3-Benzoxadiazole | Core Structure | Potential fluorophore, rigid scaffold component |

| Bromo | 4 | Reactive handle for conjugation to biomolecules or other functional moieties |

| Methyl | 5 | Modulator of electronic and steric properties, can influence solubility and binding interactions |

It is important to note that the application of this compound as a linker or scaffold in chemical biology is currently speculative and based on the known reactivity and properties of its constituent parts. Further research would be needed to synthesize and evaluate derivatives for these purposes.

Future Research Directions and Emerging Paradigms for 4 Bromo 5 Methyl 2,1,3 Benzoxadiazole

Exploration of Novel Catalytic Transformations Involving the Compound

The bromine atom on the 4-Bromo-5-methyl-2,1,3-benzoxadiazole core is a key functional group for engaging in a wide array of catalytic cross-coupling reactions. These transformations are fundamental for extending the π-conjugated system of the molecule, a common strategy for tuning its electronic and optical properties. Future research is poised to explore a variety of palladium-catalyzed reactions that are currently underexplored for this specific derivative.

Key catalytic reactions that represent fertile ground for investigation include:

Suzuki-Miyaura Coupling: This reaction would involve coupling the bromo-derivative with various aryl or heteroaryl boronic acids or esters. It is a powerful method for creating new C-C bonds and synthesizing biaryl compounds, which are prevalent in functional materials. nih.gov

Stille Coupling: The reaction with organostannane reagents is another effective method for forming C-C bonds and has been successfully applied to other bromo-substituted benzo-bis-thiadiazoles. mdpi.com

Heck Coupling: The vinylation of the aromatic ring by reacting with alkenes under palladium catalysis can introduce unsaturated fragments, which is crucial for creating polymers or dye molecules. beilstein-journals.org This reaction has been demonstrated for other bromo-heteroarenes, often facing challenges like dehalogenation which can be mitigated with specific additives. beilstein-journals.org

Sonogashira Coupling: This involves the coupling of the bromo-derivative with terminal alkynes, providing a direct route to acetylenic-linked structures. researchgate.net This linkage is valuable for ensuring molecular planarity and extending electronic conjugation in materials designed for optoelectronic applications. researchgate.net

| Catalytic Reaction | Coupling Partner | Potential Product Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura | (Hetero)aryl Boronic Acids/Esters | Biaryl derivatives | Extension of π-conjugation for optoelectronics. nih.gov |

| Stille | Organostannanes | (Hetero)aryl-substituted benzoxadiazoles | Alternative C-C bond formation. mdpi.com |

| Heck | Alkenes | Vinyl-substituted benzoxadiazoles | Synthesis of precursors for polymers and dyes. beilstein-journals.org |

| Sonogashira | Terminal Alkynes | Alkynyl-substituted benzoxadiazoles | Creation of rigid, planar conjugated systems. researchgate.net |

Investigation of Sustainable Synthesis Routes and Biocatalytic Approaches

The conventional synthesis of 2,1,3-benzoxadiazole derivatives often involves multi-step processes that may use harsh reagents or energy-intensive conditions. frontiersin.orgnih.gov A significant future direction is the development of more sustainable and environmentally benign synthetic methodologies. This includes exploring green chemistry principles such as the use of safer solvents, reducing waste, and improving energy efficiency.

One emerging sustainable technique is mechanochemistry, which involves conducting reactions in a high-speed ball mill, often with minimal or no solvent. beilstein-journals.org This method has been successfully applied to Heck cross-coupling reactions of other bromo-heteroarenes, suggesting its potential applicability to this compound. beilstein-journals.org Furthermore, biocatalysis, which uses enzymes or whole organisms to perform chemical transformations, remains a largely untapped area for benzoxadiazole synthesis. Research into engineered enzymes could provide highly selective and environmentally friendly routes to this compound and its derivatives.

Advanced Material Science Applications Beyond Current Scope

Derivatives of 2,1,3-benzoxadiazole and its sulfur analogue, 2,1,3-benzothiadiazole (B189464), are well-known for their strong electron-withdrawing nature and are widely used as building blocks for functional organic materials. researchgate.net These materials have found applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and fluorescent probes. frontiersin.orgresearchgate.net

Future research on this compound will likely focus on leveraging its unique substitution pattern to create novel materials with tailored properties. The bromo and methyl groups allow for fine-tuning of the electronic energy levels (HOMO/LUMO) and solid-state packing, which are critical for device performance. researchgate.net Emerging applications could include:

Organic Field-Effect Transistors (OFETs): As a component in π-conjugated polymers or small molecules designed for charge transport. nih.gov

Chemical Sensors: Where changes in its fluorescence upon binding to specific analytes could be exploited.

Electrochromic Devices: The compound could be incorporated into polymers that change color in response to an electrical potential. nih.gov

Integration with Machine Learning and AI for Reaction Prediction and Material Design

The convergence of synthetic chemistry and artificial intelligence is creating new paradigms for molecular and materials discovery. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions and molecular properties to predict outcomes and suggest optimal synthesis conditions. princeton.edu

For this compound, ML models could be transformative. Researchers have already demonstrated that ML can predict the photophysical properties of benzothiadiazole derivatives with high accuracy, significantly reducing the computational cost compared to traditional methods. nih.gov Similar models could be developed to forecast the absorption and emission wavelengths of new derivatives based on the target compound. Furthermore, deep learning models trained on reaction databases can predict the most likely products of a given set of reactants and reagents, accelerating the discovery of novel transformations. researchgate.netrsc.orgresearchgate.net This predictive power can guide synthetic efforts, saving time and resources by focusing on the most promising reactions and molecular designs. princeton.eduresearchgate.net

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Property Prediction | Forecast photophysical (e.g., λmax) and electronic properties. | Accelerate the design of materials with desired optical and electronic characteristics. nih.gov |

| Reaction Prediction | Predict the outcome and yield of unknown chemical reactions. | Optimize synthesis routes and discover novel transformations. princeton.eduresearchgate.net |

| Generative Models | Design novel molecular structures based on the benzoxadiazole scaffold. | Explore a wider chemical space for new materials with enhanced performance. |

Unraveling Complex Reactivity Patterns at the Molecular Level

A deep understanding of a molecule's electronic structure is crucial for predicting its reactivity. Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools to investigate these properties. For the parent 2,1,3-benzoxadiazole, DFT calculations have been used to determine reactivity descriptors, identify reactive sites, and analyze the molecular electrostatic surface potential (MESP). researchgate.net

Applying these computational methods to this compound will be essential for future development. Such studies can elucidate how the electron-withdrawing bromine atom and the electron-donating methyl group collectively influence the electron distribution across the molecule. Key parameters to investigate include:

HOMO and LUMO energy levels: These frontier molecular orbitals are critical for understanding electronic transitions and charge transfer properties. researchgate.net

Fukui Functions and Dual Descriptors: These descriptors help identify the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule. researchgate.net

Molecular Electrostatic Surface Potential (MESP): This provides a visual map of the charge distribution, highlighting electron-rich and electron-poor regions that are susceptible to interaction with other reagents. researchgate.net

Unraveling these patterns will enable chemists to design more rational and efficient synthetic strategies for modifying the molecule.

Development of Chemo- and Regioselective Functionalization Strategies

While the bromine atom provides an obvious site for functionalization via cross-coupling, the development of strategies to selectively modify other positions on the molecule is a key challenge. The benzene (B151609) ring of this compound has two available C-H bonds that could potentially be functionalized.

Future research will likely focus on developing catalytic systems for direct C-H functionalization, which avoids the need for pre-functionalized starting materials and is therefore more atom-economical. researchgate.net For related heterocycles like 2,1,3-benzothiadiazole, regioselective C-H borylation has been demonstrated, providing a versatile handle for subsequent modifications. nih.gov The challenge for the target compound will be to achieve high regioselectivity, directing the functionalization to one specific C-H bond over the other. Strategies could involve the use of directing groups or carefully designed ligands that control the steric and electronic environment of the catalytic center. nih.gov The ability to selectively functionalize different positions on the ring would provide access to a vast array of new, unsymmetrically substituted derivatives with precisely controlled structures and properties. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-5-methyl-2,1,3-benzoxadiazole, and how can purity be optimized?

- Methodological Answer : A common approach involves bromination of 5-methyl-2,1,3-benzoxadiazole using N-bromosuccinimide (NBS) under controlled conditions. For analogs like 5-Bromo-2,1,3-benzoxadiazole, refluxing in anhydrous solvents (e.g., dichloromethane) with catalytic Lewis acids (e.g., FeCl₃) achieves high yields. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures ≥97% purity, as validated by melting point analysis (72–74°C) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C4, methyl at C5) via chemical shifts (e.g., Br-induced deshielding).

- Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z 213.03) and isotopic patterns consistent with bromine .

- HPLC-PDA : Assess purity (>97%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Prioritize PPE (gloves, goggles) due to acute toxicity (H301, H319) and respiratory irritation (H335). Work in a fume hood to avoid inhalation. Store in amber glass bottles under inert gas (N₂/Ar) to prevent degradation. For spills, use non-combustible absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound?

- Methodological Answer : Cross-validate using orthogonal techniques:

- X-ray Crystallography : Resolve ambiguities in substitution sites (e.g., bromine vs. methyl positioning).

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian 16/B3LYP/6-311+G(d,p)).

- Elemental Analysis : Confirm empirical formula (C₇H₅BrN₂O) within ±0.3% error .

Q. What strategies optimize the derivatization of this compound for trace-level detection in biological matrices?

- Methodological Answer : Use fluorogenic agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for pre-column derivatization. Optimize reaction conditions (pH 9.0 borate buffer, 60°C for 45 min) to enhance sensitivity. Validate via HPLC-fluorescence (λ_ex/λ_em = 470/530 nm) with LODs ≤1 nM .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at C4 acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.8 in hexane/EtOAc 4:1). For steric hindrance from the methyl group, increase catalyst loading to 10 mol% .

Q. What are the pitfalls in interpreting biological activity data for this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.